

T-448: A Precision Tool for Interrogating LSD1 Function

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Compound of Interest

Compound Name: T-448

Cat. No.: B3028096

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A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Lysine-specific demethylase 1 (LSD1), a key epigenetic regulator, has emerged as a critical therapeutic target in various diseases, including cancer and neurological disorders. The development of specific chemical probes is paramount to unraveling the multifaceted roles of LSD1. **T-448** is a potent and selective irreversible inhibitor of LSD1, offering a unique profile that distinguishes it from other LSD1 inhibitors. This guide provides a comprehensive comparison of **T-448** with other notable LSD1 inhibitors, supported by experimental data and detailed methodologies, to aid researchers in selecting the appropriate chemical probe for their studies.

Unveiling the Unique Mechanism of T-448

T-448 is an orally active and irreversible inhibitor of LSD1 with a half-maximal inhibitory concentration (IC₅₀) of 22 nM.^{[1][2]} It exerts its inhibitory effect through the formation of a compact formyl-flavin adenine dinucleotide (FAD) adduct.^{[3][4][5]} A key distinguishing feature of **T-448** is its minimal impact on the interaction between LSD1 and Growth Factor Independent 1B (GFI1B), a critical transcription factor involved in hematopoiesis.^{[3][4][5]} This is in stark contrast to many other tranylcypromine-based LSD1 inhibitors that disrupt the LSD1-GFI1B complex, leading to hematological toxicities such as thrombocytopenia.^{[5][6]} This property gives **T-448** a superior hematological safety profile, making it a more specific tool to probe the enzymatic activity of LSD1 without the confounding effects of disrupting this protein-protein interaction.^{[3][4][5]}

Comparative Analysis of LSD1 Inhibitors

To provide a clear perspective on the performance of **T-448**, the following tables summarize its biochemical potency and selectivity in comparison to a panel of other well-characterized LSD1 inhibitors.

Table 1: Biochemical Potency of LSD1 Inhibitors

Compound	Type	LSD1 IC50 (nM)
T-448	Irreversible	22[1][2][4][5]
T-711	Irreversible	-
TAK-418	Irreversible	2.9[3][5][6]
Tranylcypromine (TCP)	Irreversible	46 - 5600[7]
Phenelzine (PLZ)	Irreversible	>1000
ORY-1001 (ladademstat)	Irreversible	<20[8]
GSK2879552	Irreversible	-
IMG-7289 (Bomedemstat)	Irreversible	-
SP-2577 (Seclidemstat)	Reversible	13 - 50[9][10]
CC-90011 (Pulrodemstat)	Reversible	0.25[1]

Note: IC50 values can vary depending on the assay conditions. Data is compiled from multiple sources for a broader perspective.

Table 2: Selectivity Profile of LSD1 Inhibitors

Compound	LSD1 IC50 (nM)	MAO-A IC50 (nM)	MAO-B IC50 (nM)	Selectivity (LSD1 vs MAO-A/B)
T-448	22	>100,000	>100,000	>4500-fold[4]
TAK-418	2.9	-	-	High
Tranlycypromine (TCP)	46 - 5600	102,000 (Ki)	16,000 (Ki)[11]	Non-selective
Phenelzine (PLZ)	>1000	-	-	Non-selective
ORY-1001 (ladademstat)	<20	>100,000	>100,000	>5000-fold[8]
GSK2879552	-	>100,000	>100,000	High
SP-2577 (Seclidemstat)	13 - 50	>300,000	>300,000	>6000-fold[8]
CC-90011 (Pulrodemstat)	0.25	>10,000	>10,000	>40,000-fold[12]

Note: Selectivity is calculated as the ratio of MAO IC50 to LSD1 IC50. Higher values indicate greater selectivity for LSD1.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of data. Below are protocols for commonly used assays in the characterization of LSD1 inhibitors.

Biochemical Inhibition Assays

1. Homogeneous Time-Resolved Fluorescence (HTRF) Assay for LSD1 Inhibition:

- Principle: This assay measures the demethylation of a biotinylated histone H3 peptide substrate by LSD1. The product, a demethylated peptide, is detected by a specific antibody labeled with a fluorescent donor (Europium cryptate), while the biotinylated peptide is

captured by streptavidin-XL665 (acceptor). Inhibition of LSD1 leads to a decrease in the FRET signal.

- Protocol:
 - Prepare a reaction mixture containing recombinant human LSD1 enzyme in assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 50 mM NaCl, 4 mM KCl, 2 mM MgCl₂, 0.01% BSA).
 - Add serial dilutions of the test inhibitor (e.g., **T-448**) or vehicle (DMSO) to the enzyme mixture and pre-incubate for a defined period (e.g., 15 minutes at room temperature).
 - Initiate the demethylase reaction by adding the biotinylated H3K4me₂ peptide substrate.
 - Incubate the reaction for a specific time (e.g., 60 minutes at 37°C).
 - Stop the reaction and add the detection reagents: Europium cryptate-labeled anti-H3K4me_{1/0} antibody and streptavidin-XL665.
 - Incubate for 60 minutes at room temperature to allow for antibody-antigen binding.
 - Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.
 - Calculate the HTRF ratio and determine the IC₅₀ values by fitting the data to a dose-response curve.

2. Horseradish Peroxidase (HRP)-Coupled Assay for LSD1 Inhibition:

- Principle: The demethylation reaction catalyzed by LSD1 produces hydrogen peroxide (H₂O₂) as a byproduct. In the presence of HRP, H₂O₂ reacts with a substrate (e.g., Amplex Red) to produce a fluorescent or colorimetric signal.
- Protocol:
 - Set up a reaction mixture containing recombinant LSD1, HRP, and the H3K4me₂ peptide substrate in an appropriate assay buffer (e.g., 50 mM HEPES, pH 7.5).
 - Add various concentrations of the LSD1 inhibitor or vehicle.

- Add Amplex Red reagent and incubate the reaction at 37°C.
- Monitor the increase in fluorescence (excitation ~530-560 nm, emission ~590 nm) or absorbance over time using a microplate reader.
- The rate of the reaction is proportional to the LSD1 activity. Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value.

Cellular Assays

1. Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for H3K4me2:

- Principle: This technique is used to identify the genomic regions where LSD1 activity is inhibited, by mapping the genome-wide changes in the levels of its substrate, H3K4me2.
- Protocol:
 - Treat cells with the LSD1 inhibitor (e.g., **T-448**) or vehicle for a specified time.
 - Crosslink proteins to DNA using formaldehyde.
 - Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-500 bp.
 - Immunoprecipitate the chromatin using an antibody specific for H3K4me2.
 - Reverse the crosslinks and purify the immunoprecipitated DNA.
 - Prepare a sequencing library from the purified DNA.
 - Perform high-throughput sequencing and analyze the data to identify genomic regions with altered H3K4me2 levels.

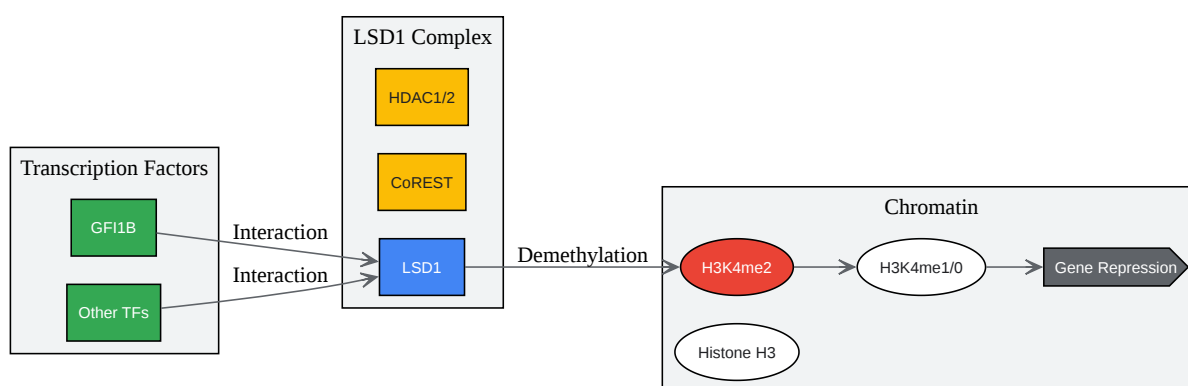
2. Co-Immunoprecipitation (Co-IP) for LSD1-GFI1B Interaction:

- Principle: This method is used to assess the effect of an inhibitor on the interaction between LSD1 and GFI1B.
- Protocol:

- Treat cells expressing tagged versions of LSD1 and/or GFI1B with the inhibitor or vehicle.
- Lyse the cells under non-denaturing conditions to preserve protein complexes.
- Incubate the cell lysate with an antibody against one of the proteins (e.g., anti-LSD1).
- Use protein A/G beads to pull down the antibody-protein complex.
- Wash the beads to remove non-specific binding proteins.
- Elute the protein complexes from the beads.
- Analyze the eluted proteins by Western blotting using an antibody against the other protein (e.g., anti-GFI1B) to determine if the interaction was disrupted by the inhibitor.

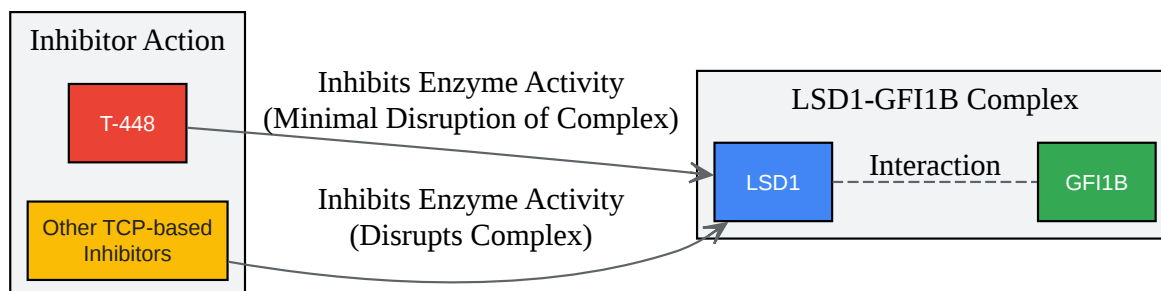
Visualizing the Landscape of LSD1 Inhibition

To better understand the concepts discussed, the following diagrams illustrate key pathways and workflows.



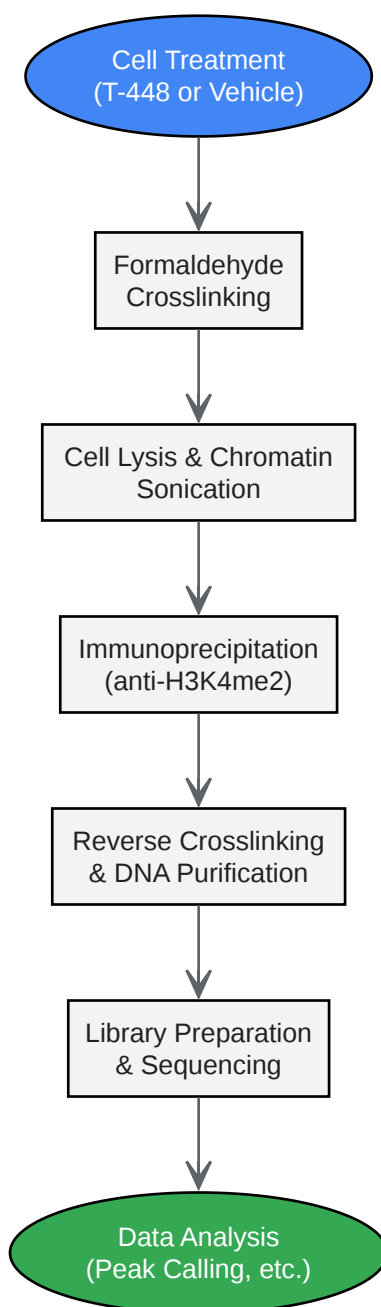
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Caption: The LSD1 signaling pathway, illustrating its role in demethylating H3K4me2.



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Caption: **T-448**'s mechanism, highlighting its minimal effect on the LSD1-GFI1B complex.



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Caption: A simplified workflow for a ChIP-seq experiment to assess H3K4me2 levels.

Conclusion

T-448 stands out as a highly specific and potent chemical probe for investigating the enzymatic function of LSD1. Its unique mechanism of action, which avoids the disruption of the LSD1-GFI1B complex, provides a significant advantage in cellular and in vivo studies by minimizing

off-target effects related to hematological toxicity. This comparative guide provides researchers with the necessary data and experimental context to make informed decisions when selecting an LSD1 inhibitor for their specific research questions. The detailed protocols and visual diagrams further serve as a valuable resource for designing and interpreting experiments aimed at elucidating the complex biology of LSD1.

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